1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile
Description
Properties
IUPAC Name |
1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-5-10(2-3-10)8-7-1-4-12-9(7)14-6-13-8/h1,4,6H,2-3H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZRWFKQHOAGSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=C3C=CNC3=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile typically involves the construction of the pyrrolo[2,3-d]pyrimidine core followed by the introduction of the cyclopropane and nitrile functionalities. One common approach is to start with a pyrimidine derivative, which undergoes cyclization to form the pyrrolo[2,3-d]pyrimidine ring system. The cyclopropane ring can be introduced via cyclopropanation reactions, and the nitrile group is often added through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for cyclopropanation and high-throughput screening for reaction conditions that maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the nitrile group or other functionalities.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyrrolo[2,3-d]pyrimidine core
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or other reduced forms .
Scientific Research Applications
Chemical Properties and Mechanism of Action
- Molecular Formula : C₁₈H₂₅N₅O
- Molecular Weight : 327.4 g/mol
- IUPAC Name : 2-cyclopropyl-1-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]ethanone
The compound primarily acts as an ATP-competitive inhibitor of Protein Kinase B (PKB or Akt) . This interaction is crucial as PKB is involved in various signaling pathways that regulate cell growth, survival, and metabolism. The compound modulates the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is often dysregulated in cancer cells.
Scientific Research Applications
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile has several notable applications across different fields:
Medicinal Chemistry
The compound has shown potential as a kinase inhibitor , making it a candidate for cancer therapy and other diseases associated with kinase dysregulation. Its ability to inhibit PKB can lead to reduced tumor growth in vivo, as evidenced by studies demonstrating its efficacy in human tumor xenografts in nude mice at tolerable doses.
Biological Studies
In biological research, this compound is utilized to study its interactions with various biological macromolecules. It serves as a valuable tool for understanding the roles of kinases in cellular processes and disease mechanisms. Its biochemical properties allow researchers to explore its effects on cell signaling pathways and cellular functions.
Chemical Synthesis
As a building block in organic synthesis, 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile can be used to develop more complex molecules. The unique structure of this compound facilitates the creation of novel derivatives with potentially enhanced biological activities.
Material Science
The compound may also find applications in the development of new materials and chemical processes due to its distinctive structural features and reactivity.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Mechanism of Action
The mechanism of action of 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, which can disrupt signaling pathways involved in cell proliferation and survival. This makes it a promising candidate for anticancer therapies .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound belongs to a class of JAK inhibitors characterized by pyrrolopyrimidine or pyrrolopyridine scaffolds. Below is a systematic comparison with key analogs (as described in ):
Table 1: Structural and Functional Comparison
Key Research Findings
Conformational Rigidity : The cyclopropane ring in the target compound imposes torsional strain, favoring a planar orientation that enhances JAK1 binding affinity compared to bulkier cyclopentyl (Comparative 2) or cyclohexyl (Comparative 4) analogs .
Electronic Effects : The carbonitrile group provides stronger electron-withdrawing properties than acetonitrile (Comparatives 2–4), stabilizing hydrogen bonds with JAK1’s hinge region (e.g., Leu959 and Glu966 residues) .
Metabolic Stability : Cyclopropane’s small size reduces susceptibility to cytochrome P450-mediated oxidation relative to larger rings, as observed in preclinical studies .
Selectivity Profile : The target compound exhibits >50-fold selectivity for JAK1 over JAK2/JAK3 in enzymatic assays, outperforming Comparatives 2 and 5, which show cross-reactivity with JAK2 .
Biological Activity
1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
The compound is structurally related to pyrrolo[2,3-d]pyrimidines, which have been identified as inhibitors of key signaling pathways involved in cancer and other diseases. Specifically, it has shown potential as an inhibitor of protein kinase B (PKB), a critical regulator of cell growth and survival. Inhibition of PKB can lead to reduced tumor growth and improved outcomes in cancer therapies.
Inhibition of Protein Kinases
Research indicates that 1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)cyclopropane-1-carbonitrile may selectively inhibit PKB compared to other kinases. This selectivity is crucial for minimizing side effects while maximizing therapeutic efficacy in cancer treatment.
Antimalarial Activity
In silico studies have suggested that derivatives of pyrrolo[2,3-d]pyrimidines can act as inhibitors of Plasmodium falciparum calcium-dependent protein kinase 4 (PfCDPK4). Compounds with similar structures exhibited IC50 values ranging from 0.210 to 0.530 μM against PfCDPK4 and 0.589 μM against PfCDPK1, indicating significant potential for antimalarial applications .
Study on PKB Inhibition
In a study examining the effects of various pyrrolo[2,3-d]pyrimidine derivatives on PKB activity, researchers found that certain compounds demonstrated a high degree of selectivity for PKB inhibition over other kinases. The study highlighted the structure-activity relationship (SAR) that facilitated the identification of potent inhibitors with minimal cytotoxicity against normal cells.
Antiplasmodial Activity Evaluation
A series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested for their antiplasmodial activity. The results indicated that several compounds showed moderate activity in vitro against P. falciparum, with some achieving over 75% inhibition at concentrations around 20 μM. This suggests that these compounds could be further developed as potential antimalarial agents .
Research Findings Summary
Q & A
Q. Advanced
- Extended Reaction Time : Increasing from 12 to 48 hours improves conversion for sterically hindered nucleophiles .
- Catalytic Additives : KI (10 mol%) enhances leaving-group displacement .
- Microwave Irradiation : Reduces reaction time to 2–4 hours with comparable yields .
How should researchers resolve spectral data contradictions (e.g., tautomerism)?
Advanced
Tautomerism in the pyrrolopyrimidine core (e.g., NH proton exchange) causes broad NMR signals. Solutions:
- Use deuterated DMSO for sharper NH peaks .
- Compare experimental 13C NMR shifts with DFT-calculated values (e.g., δ 153.6 ppm for C-2 in ).
- Validate via NOESY to confirm spatial proximity of protons.
What storage conditions ensure compound stability?
Basic
Store at -20°C under argon to prevent oxidation. Desiccate to avoid hydrolysis of the nitrile group. Stability studies (40°C/75% RH for 4 weeks) are recommended for long-term storage protocols .
How does the cyclopropane ring influence reactivity?
Advanced
The strained cyclopropane enhances electrophilicity at the adjacent carbon, enabling:
- Ring-Opening Reactions : With nucleophiles (e.g., amines) under acidic conditions .
- [2+1] Cycloadditions : For functionalization with alkynes or diazo compounds.
What safety precautions are mandated during handling?
Q. Basic
- GHS Classification : Warning (H302: harmful if swallowed) .
- PPE : Nitrile gloves, goggles, and fume hood use.
- Waste Disposal : Neutralize with 10% NaOH before disposal.
What in vitro assays evaluate biological activity?
Q. Advanced
- Kinase Inhibition : Screen against EGFR or JAK2 using fluorescence polarization assays (IC50 determination) .
- Cytotoxicity : MTT assays on HCT-116 or MCF-7 cell lines (dose range: 1–100 µM).
How are positional isomers differentiated analytically?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
